molecular formula C7H5F2NO B12568815 (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine

(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine

Cat. No.: B12568815
M. Wt: 157.12 g/mol
InChI Key: DFMUWVCMTIGSEE-WMZJFQQLSA-N
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Description

(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine typically involves the reaction of 2,5-difluoroaniline with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:

    Diazotization: 2,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Reaction with Formaldehyde and Hydroxylamine: The diazonium salt is then reacted with formaldehyde and hydroxylamine hydrochloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications include the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2,4-Difluorophenyl)-N-hydroxymethanimine
  • (Z)-1-(3,5-Difluorophenyl)-N-hydroxymethanimine
  • (Z)-1-(2,6-Difluorophenyl)-N-hydroxymethanimine

Uniqueness

(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NZ)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4-

InChI Key

DFMUWVCMTIGSEE-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N\O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)F

Origin of Product

United States

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